molecular formula C16H20N4O B3019627 4-(3-Methylimidazol-4-yl)-N-phenylpiperidine-1-carboxamide CAS No. 2320466-35-9

4-(3-Methylimidazol-4-yl)-N-phenylpiperidine-1-carboxamide

Cat. No.: B3019627
CAS No.: 2320466-35-9
M. Wt: 284.363
InChI Key: WCNHQQVYOAGBOK-UHFFFAOYSA-N
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Description

4-(3-Methylimidazol-4-yl)-N-phenylpiperidine-1-carboxamide is a compound that features a unique structure combining an imidazole ring with a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methylimidazol-4-yl)-N-phenylpiperidine-1-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methylimidazol-4-yl)-N-phenylpiperidine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA

    Reduction: LiAlH4, NaBH4

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Oxidized imidazole derivatives

    Reduction: Reduced piperidine derivatives

    Substitution: Substituted imidazole derivatives

Scientific Research Applications

4-(3-Methylimidazol-4-yl)-N-phenylpiperidine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-Methylimidazol-4-yl)-N-phenylpiperidine-1-carboxamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, potentially inhibiting their activity. The piperidine moiety can interact with receptors in the nervous system, modulating their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Methylimidazol-4-yl)-N-phenylpiperidine-1-carboxamide is unique due to its combination of an imidazole ring and a piperidine moiety, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

4-(3-methylimidazol-4-yl)-N-phenylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O/c1-19-12-17-11-15(19)13-7-9-20(10-8-13)16(21)18-14-5-3-2-4-6-14/h2-6,11-13H,7-10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCNHQQVYOAGBOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1C2CCN(CC2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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